molecular formula C18H13NO5S2 B2457596 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-77-2

2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Número de catálogo: B2457596
Número CAS: 853903-77-2
Peso molecular: 387.42
Clave InChI: UTODQUACKLHOJH-NVNXTCNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a synthetic compound that has drawn interest in the scientific community due to its unique structure and potential applications. Its molecular structure comprises a benzoic acid core with substituents that include a methoxyphenyl group and a thiazolidine-4-one ring. This combination confers unique chemical properties and makes it a subject of interest in various fields of research.

Propiedades

IUPAC Name

2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-24-12-5-2-10(3-6-12)8-15-16(21)19(18(25)26-15)11-4-7-13(17(22)23)14(20)9-11/h2-9,20H,1H3,(H,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTODQUACKLHOJH-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Thiazolidinone Synthesis via Cyclocondensation

The foundational step involves constructing the 2-thioxo-4-oxo-thiazolidin-3-yl moiety attached to 2-hydroxybenzoic acid. Source outlines a method where 4-amino-2-hydroxybenzoic acid reacts with bis(carboxymethyl) trithiocarbonate in aqueous media. The reaction proceeds via nucleophilic attack of the amine on the trithiocarbonate, followed by cyclization to form the thiazolidinone ring. Key conditions include heating at 95–100°C for 14–19 hours, yielding 85% of the intermediate 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-2-hydroxybenzoic acid.

Mechanistic Insight :

  • Amine Activation : The aromatic amine attacks the electrophilic carbon of bis(carboxymethyl) trithiocarbonate, forming a dithiocarbamate intermediate.
  • Cyclization : Intramolecular nucleophilic substitution by the thiolate group displaces a carboxylate, forming the thiazolidinone ring.

Optimization Notes :

  • Solvent : Water enhances reaction efficiency by solubilizing ionic intermediates.
  • Temperature : Prolonged heating at 100°C ensures complete cyclization.

The introduction of the 4-methoxybenzylidene group at position 5 of the thiazolidinone ring is achieved via Knoevenagel condensation. Source demonstrates this using indole-3-carbaldehyde, while Source employs substituted benzaldehydes with mercaptoacetic acid. For the target compound, 4-methoxybenzaldehyde reacts with the thiazolidinone intermediate under acidic or basic catalysis.

Procedure :

  • Reagents : 4-Methoxybenzaldehyde (1.2 equiv), anhydrous ZnCl₂ (10 mol%), DMF (solvent).
  • Conditions : Reflux at 120°C for 8–12 hours.
  • Workup : Precipitation in ice-cold water followed by recrystallization from DMF/ethanol.

Stereochemical Control :
The (5Z) configuration arises from kinetic control under high-temperature conditions, favoring the thermodynamically less stable Z-isomer due to steric hindrance between the 4-methoxyphenyl group and the thiazolidinone ring.

Alternative Microwave-Assisted Synthesis

Source highlights microwave irradiation as a rapid, high-yield method for thiazolidinone derivatives. Adapting this approach:

  • Reactants : Thiazolidinone intermediate (1 equiv), 4-methoxybenzaldehyde (1.1 equiv), piperidine (catalyst).
  • Conditions : Microwave at 150°C for 15 minutes in DMF.
  • Yield : 78% with >90% Z-selectivity.

Advantages :

  • Reduced reaction time (15 minutes vs. 12 hours).
  • Enhanced stereoselectivity due to uniform heating.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time Yield Z:E Ratio
Conventional ZnCl₂ DMF 12 h 65% 3:1
Microwave Piperidine DMF 0.25 h 78% 9:1
Aqueous None H₂O 19 h 85% N/A

Key Observations :

  • Aqueous-phase synthesis excels in eco-friendliness but requires post-functionalization for alkylation.
  • Microwave methods offer superior efficiency and stereocontrol, ideal for industrial scaling.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with EtOAc/petroleum ether (50:50) removes unreacted aldehyde and byproducts.
  • Recrystallization : DMF/ethanol yields analytically pure crystals.

Spectroscopic Validation :

  • IR : Peaks at 1690 cm⁻¹ (C=O, thiazolidinone), 1251 cm⁻¹ (C-O, methoxy), 691 cm⁻¹ (C-S).
  • ¹H NMR : δ 5.90 (s, 1H, S-CH-N), 3.85 (s, 3H, OCH₃), 7.05–8.15 (m, aromatic H).
  • MS : m/z 385.08 [M+H]⁺ (calculated 384.36).

Challenges and Mitigation Strategies

  • Decarboxylation : The 2-hydroxybenzoic acid moiety may undergo decarboxylation under acidic conditions. Mitigated by using neutral aqueous media.
  • Isomerization : Prolonged heating converts Z to E isomer. Quenching the reaction at 70–80% conversion preserves Z-selectivity.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly affecting the thiazolidine ring and the methoxyphenyl group.

  • Reduction: : Reduction reactions may target the carbonyl group on the thiazolidine ring.

  • Substitution: : Various substituents on the benzoic acid or the thiazolidine ring can be substituted via electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents (e.g., chlorine gas), organometallic compounds (e.g., Grignard reagents).

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion of carbonyl groups to alcohols or alkanes.

  • Substitution: : Varied based on the substituents introduced (e.g., halogenated benzoic acids).

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml. The structural features of this compound enhance its interaction with bacterial cell walls, leading to effective inhibition of bacterial growth.

Antifungal Activity

The compound has also been evaluated for antifungal activity. Similar thiazolidine derivatives have demonstrated effectiveness against various fungal strains. The presence of the thiazolidine moiety is believed to enhance its interaction with fungal cell walls, leading to increased efficacy. Further studies are needed to quantify the antifungal potential specifically for this compound.

Anti-inflammatory Properties

Anti-inflammatory effects have been observed in related compounds containing the thiazolidine structure. These compounds are thought to inhibit pro-inflammatory cytokines and pathways, potentially making them useful in treating inflammatory diseases. The mechanism often involves modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses.

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. Certain thiazolidine derivatives have shown IC50 values ranging from 7.0 to 20.3 µM against various cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). This suggests a promising avenue for further development as anticancer agents.

Case Studies

1. Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazolidine derivatives against a range of bacterial strains. Results indicated that some derivatives exhibited significant antibacterial activity comparable to standard antibiotics.

2. Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of similar compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models.

3. Anticancer Activity Assessment : In vitro tests on various cancer cell lines showed that specific analogs of the compound could inhibit cell growth effectively, suggesting potential for further development as anticancer agents.

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Mechanism IC50/MIC Values
AntibacterialStaphylococcus aureus, S. epidermidisDisruption of bacterial cell wall16 - 32 mg/ml
AntifungalVarious fungal strainsInteraction with fungal cell wallsFurther studies required
Anti-inflammatoryInflammatory cytokinesModulation of NF-kB signalingNot quantified
AnticancerA549 (lung), PC-3 (prostate), HepG2 (liver)Induction of apoptosis and inhibition of proliferation7.0 - 20.3 µM

Mecanismo De Acción

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : Targets might include enzymes, receptors, or cellular structures.

  • Pathways Involved: : Depending on its application, it might modulate signaling pathways, interfere with metabolic processes, or alter cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

  • 4-Hydroxybenzoic Acid: : Also a benzoic acid derivative but lacks the thiazolidine ring.

  • Thiazolidinediones: : Have a similar thiazolidine ring but differ in the attached functional groups.

  • Methoxyphenyl Derivatives: : Compounds with a methoxyphenyl group but different core structures.

Uniqueness

What sets 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid apart is its combination of a benzoic acid core with a thiazolidine ring and a methoxyphenyl group. This unique combination provides a versatile platform for chemical modifications and various applications in research and industry.

Actividad Biológica

2-Hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, a derivative of thiazolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-Hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
  • Molecular Formula : C17H16N2O4S
  • Molecular Weight : 356.38 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the compound . For instance:

  • Mechanism of Action : The compound exhibits activity against various bacterial strains by inhibiting fatty acid biosynthesis enzymes such as FabZ and FabI, which are crucial for bacterial membrane integrity .
  • Case Studies : In vitro tests demonstrated that derivatives of thiazolidinones showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various models:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
  • Mechanism : The anti-inflammatory action is attributed to the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response.

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has been explored extensively:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values ranging from 10 to 30 µM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Research Findings

A systematic review of literature reveals that derivatives of thiazolidinones possess a variety of biological activities:

  • Pharmacological Profiles : The presence of different substituents on the thiazolidinone core significantly affects biological activity. Modifications at the C5 position have been linked to enhanced antimicrobial and anticancer properties .
  • Synergistic Effects : Combination therapy using this compound with established antibiotics has shown synergistic effects, enhancing overall efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for this compound, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction. A common approach involves refluxing 4-methoxybenzaldehyde derivatives with thiosemicarbazides in a DMF/acetic acid mixture (2–4 hours, 80–100°C). Purification via recrystallization (DMF-ethanol) improves yield and purity .
  • Critical Note : Monitor reaction progress using TLC or HPLC to avoid byproducts like sulfoxides or disubstituted derivatives .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key bond lengths (C=S: ~1.65 Å, C=O: ~1.22 Å) and dihedral angles confirm stereochemistry .
  • Alternative : UV-Vis spectroscopy (λmax ~350–400 nm for Z-isomers) and NOESY NMR can corroborate geometry .

Q. What are the stability profiles of this compound under varying pH conditions?

  • Data : The thiazolidinone core is stable at neutral pH (6.5–7.5) but undergoes hydrolysis in basic conditions (pH > 9), forming sulfonic acid derivatives. Acidic conditions (pH < 4) may protonate the sulfanylidene group, altering reactivity .
  • Experimental Design : Conduct accelerated stability studies (25–40°C, 1–14 days) with LC-MS analysis to track degradation .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., enzymes), and what are the key structural determinants?

  • Methodology : Use molecular docking (AutoDock Vina) with the SMILES/InChi from crystallographic data to predict binding to targets like COX-2 or PPAR-γ. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Key Features : The 4-methoxyphenyl group enhances lipophilicity (logP ~2.8), while the sulfanylidene moiety mediates hydrogen bonding .

Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial potency)?

  • Analysis : Bioactivity varies with substituents. For example:

DerivativeSubstituent (R)IC50 (COX-2)MIC (S. aureus)
Parent4-OCH312.3 µM25 µg/mL
Analog4-Cl8.7 µM50 µg/mL
Data aggregated from
  • Resolution : Perform structure-activity relationship (SAR) studies by systematically modifying the benzylidene and benzoic acid groups .

Q. What computational strategies are recommended for predicting reaction mechanisms (e.g., oxidation of the thiazolidinone ring)?

  • Methodology : Use DFT (B3LYP/6-31G*) to model oxidation pathways. The sulfanylidene group’s electron density (~-0.45 e) makes it prone to electrophilic attack, forming sulfoxides .
  • Validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) .

Key Recommendations for Experimental Design

  • Crystallization : Use slow evaporation (CH3CN/EtOAc) for high-quality single crystals compatible with SHELX refinement .
  • Bioassays : Include positive controls (e.g., indomethacin for COX-2) and assess cytotoxicity (MTT assay) to rule off-target effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.